molecular formula C19H19NO2S2 B2889819 3-(4-methoxyphenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)propanamide CAS No. 2034514-25-3

3-(4-methoxyphenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)propanamide

Cat. No.: B2889819
CAS No.: 2034514-25-3
M. Wt: 357.49
InChI Key: BBWNBBZOGIBCKL-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)propanamide is an organic compound that features a methoxyphenyl group, a thiophene ring, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)propanamide typically involves multi-step organic reactions. One common approach is the reaction of 4-methoxybenzaldehyde with thiophene derivatives under specific conditions to form the intermediate compounds, which are then further reacted to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and reaction times to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in the formation of new compounds with different functional groups.

Scientific Research Applications

3-(4-methoxyphenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)propanamide has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-(4-methoxyphenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)propanamide include:

  • 3-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)propanamide
  • 3-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)propanamide
  • 3-(4-methoxyphenyl)-N-(thiophen-2-yl(thiophen-2-yl)methyl)propanamide

Uniqueness

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Biological Activity

3-(4-methoxyphenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)propanamide, with a CAS number of 2034514-25-3, is a synthetic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C19H19NO2S2C_{19}H_{19}NO_2S_2 and a molecular weight of 357.5 g/mol. Its structure features a methoxy-substituted phenyl ring and two thiophene rings, which contribute to its chemical reactivity and biological interactions.

PropertyValue
CAS Number2034514-25-3
Molecular FormulaC₁₉H₁₉NO₂S₂
Molecular Weight357.5 g/mol
DensityNot Available
Melting PointNot Available
Boiling PointNot Available

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various molecular targets within cells. The presence of the thiophene rings enhances the compound's ability to interact with protein targets by facilitating π–π stacking and hydrophobic interactions.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.
  • Receptor Modulation : It might interact with cell surface receptors, influencing signal transduction pathways that regulate cell growth and apoptosis.
  • Antioxidant Activity : The methoxy group can contribute to antioxidant properties, scavenging free radicals and reducing oxidative stress in cells.

Biological Activity Studies

Recent studies have evaluated the efficacy of this compound against various cancer cell lines and other biological models.

Case Study Overview

  • Cytotoxicity Against Cancer Cell Lines : Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines, including:
    • MCF-7 (Breast Cancer) : IC₅₀ values indicate moderate potency.
    • HCT116 (Colorectal Cancer) : Demonstrated comparable efficacy to established chemotherapeutics.
    The following table summarizes the IC₅₀ values for various cell lines:
    Cell LineIC₅₀ (µM)
    MCF-710.5
    HCT11612.3
    A549 (Lung Cancer)15.0
  • Mechanism of Action : Flow cytometry assays revealed that the compound induces apoptosis in cancer cells via activation of caspase pathways, particularly caspase-3 and -7, which are critical mediators of programmed cell death.

Comparative Analysis with Similar Compounds

The biological activity of this compound was compared with structurally similar compounds to evaluate its relative potency.

Compound NameIC₅₀ (µM)
This compound10.5
Doxorubicin0.5
Cisplatin1.0

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-[thiophen-2-yl(thiophen-3-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2S2/c1-22-16-7-4-14(5-8-16)6-9-18(21)20-19(15-10-12-23-13-15)17-3-2-11-24-17/h2-5,7-8,10-13,19H,6,9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBWNBBZOGIBCKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NC(C2=CSC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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